molecular formula C24H44O2 B14186619 Tetracosa-9,17-dienoic acid CAS No. 921212-18-2

Tetracosa-9,17-dienoic acid

Cat. No.: B14186619
CAS No.: 921212-18-2
M. Wt: 364.6 g/mol
InChI Key: FYAGCAWOORYQLU-UHFFFAOYSA-N
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Description

Tetracosa-9,17-dienoic acid is a very long-chain fatty acid with the molecular formula C24H44O2. It is characterized by the presence of two double bonds located at the 9th and 17th positions of the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosa-9,17-dienoic acid can be achieved through several methods. One common approach involves the use of thin layer chromatography (TLC) to obtain pure fatty acid methyl esters (FAME) of tetracosa mono- and dienoic acids. The total lipids isolated from rat erythrocytes are treated with methanolic-NaOH, followed by acid methanolysis to prepare the esters .

Industrial Production Methods

the synthesis of similar dienoic acids often involves catalytic cross-cyclomagnesiation reactions using Grignard reagents in the presence of catalysts such as Cp2TiCl2 .

Chemical Reactions Analysis

Types of Reactions

Tetracosa-9,17-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the double bonds and the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding diols or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the double bonds to form saturated fatty acids.

    Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms at the double bond positions, resulting in dibromo derivatives.

Major Products Formed

The major products formed from these reactions include diols, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetracosa-9,17-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of tetracosa-9,17-dienoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of human topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription. This inhibition is achieved through the stabilization of DNA-protein complexes, leading to the disruption of the cell cycle and potential antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracosa-9,17-dienoic acid is unique due to its specific double bond positions and its very long carbon chain. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

921212-18-2

Molecular Formula

C24H44O2

Molecular Weight

364.6 g/mol

IUPAC Name

tetracosa-9,17-dienoic acid

InChI

InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h7-8,15-16H,2-6,9-14,17-23H2,1H3,(H,25,26)

InChI Key

FYAGCAWOORYQLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

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